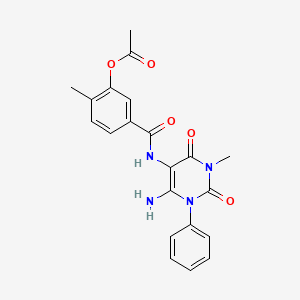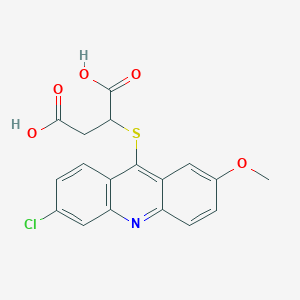
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid is a complex organic compound that features a unique structure combining an acridine moiety with a sulfanylbutanedioic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid typically involves multiple steps, starting with the preparation of 6-chloro-2-methoxyacridine. This intermediate can be synthesized by reacting 6,9-dichloro-2-methoxyacridine with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the acridine ring.
Applications De Recherche Scientifique
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or specific binding affinities.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of the target compound, known for its use in the preparation of various acridine derivatives.
9-Amino-6-chloro-2-methoxyacridine: A related compound used as a fluorescent probe and DNA intercalator.
4-Aminoquinoline: Another compound with similar applications in DNA intercalation and enzyme inhibition.
Uniqueness
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid is unique due to its combination of an acridine moiety with a sulfanylbutanedioic acid group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its analogs.
Propriétés
Numéro CAS |
5442-51-3 |
|---|---|
Formule moléculaire |
C18H14ClNO5S |
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
2-(6-chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid |
InChI |
InChI=1S/C18H14ClNO5S/c1-25-10-3-5-13-12(7-10)17(26-15(18(23)24)8-16(21)22)11-4-2-9(19)6-14(11)20-13/h2-7,15H,8H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
ZALYDQBRKPRPPO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)SC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


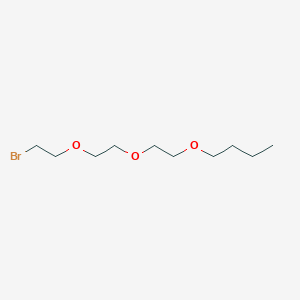
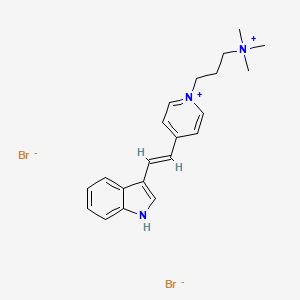
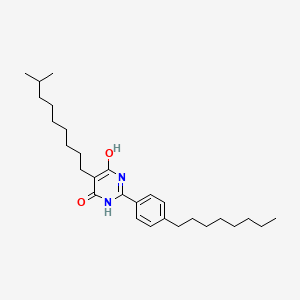
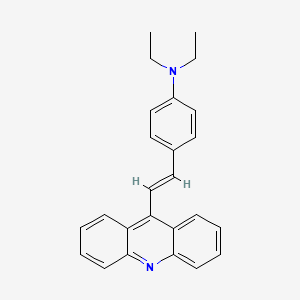
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)
![3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921123.png)
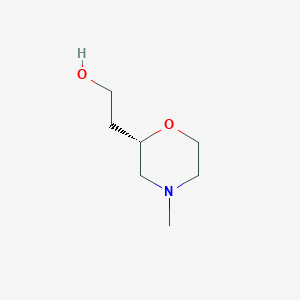
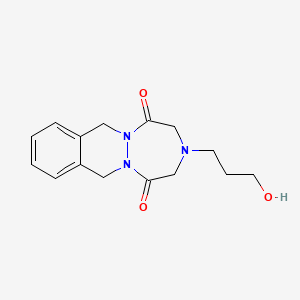
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
